methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride
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Overview
Description
Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic 1,3-dielectrophilic equivalents . Another method involves the cycloaddition of 1,3-dipoles to dipolarophiles . The reaction conditions often include the use of catalysts such as iodine or silver carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole: A similar compound with a pyrazole ring structure.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different substituents.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar pyrazole core but different functional groups.
Uniqueness
Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C7H15Cl2N3 |
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Molecular Weight |
212.12 g/mol |
IUPAC Name |
N-methyl-1-(1H-pyrazol-4-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6(8-2)3-7-4-9-10-5-7;;/h4-6,8H,3H2,1-2H3,(H,9,10);2*1H |
InChI Key |
MBQZQROPAFRDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNN=C1)NC.Cl.Cl |
Origin of Product |
United States |
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